Sodium methanesulfinate

Vue d'ensemble

Description

Sodium methanesulfinate (CH₃SO₂Na, CAS 20277-69-4) is a white crystalline powder with a molecular weight of 102.09 g/mol. It is widely used as a reagent in organic synthesis, particularly in sulfonylation, alkylation, and radical-mediated reactions. Its applications span pharmaceuticals (e.g., synthesis of GS-6207 subtypes ), agrochemicals, and materials science. Key reactions include:

Méthodes De Préparation

Reductive Hydrolysis of Methanesulfonyl Chloride

The most widely documented method for synthesizing sodium methanesulfinate involves the reductive hydrolysis of methanesulfonyl chloride (CH₃SO₂Cl). This approach leverages hydrazine hydrate (N₂H₄·H₂O) as a reducing agent in the presence of sodium carbonate (Na₂CO₃) under aqueous conditions .

Reaction Mechanism and Optimization

Methanesulfonyl chloride undergoes nucleophilic attack by hydrazine, forming an intermediate sulfonohydrazide. Subsequent hydrolysis in basic media (pH ~10–12) yields this compound and nitrogen gas. The reaction is summarized as:

Key parameters include:

-

Temperature : 30–40°C to balance reaction rate and side-product formation.

-

Molar Ratios : A 1:1.05 molar ratio of methanesulfonyl chloride to hydrazine hydrate ensures complete reduction .

-

Base Selection : Sodium carbonate outperforms NaOH or KOH in minimizing hydrolysis byproducts.

Industrial-Scale Procedure

A representative protocol from Jiangsu Yangnong Chemical Co., Ltd. (2020) involves :

-

Dissolving 40.8 g (0.385 mol) of Na₂CO₃ and 20.1 g (0.402 mol) of hydrazine hydrate in 300 mL H₂O at 60°C.

-

Dropwise addition of 111 g (0.629 mol) of methanesulfonyl chloride over 2 hours.

-

Cooling to 30°C, filtration, and vacuum drying to isolate this compound.

Yield : 90.5% (HPLC purity >98%).

Advantages : Scalable, avoids toxic solvents, and utilizes cost-effective reagents.

Catalytic Reduction of Methanesulfonic Acid Derivatives

Alternative routes focus on reducing methanesulfonic acid (MSA) derivatives. While less common, these methods offer advantages in specific contexts, such as avoiding halogenated intermediates.

Electrochemical Reduction

Recent patents describe the electrochemical reduction of methanesulfonic acid to this compound using platinum electrodes in a divided cell . The process operates at:

-

Current Density : 50–100 mA/cm²

-

Electrolyte : 20% MSA in H₂O with NaCl (1 M)

-

Temperature : 25–40°C

Yield : 78–85% after 6 hours.

Limitation : High energy consumption and electrode fouling limit industrial adoption.

Comparative Analysis of Synthetic Methods

Applications De Recherche Scientifique

Sodium methanesulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a sulfonylating, sulfenylating, or sulfinylating reagent in the synthesis of organosulfur compounds.

Industry: It is used in the production of ionic liquids and as an intermediate in various chemical processes.

Mécanisme D'action

Sodium methanesulfinate exerts its effects through various mechanisms:

Oxidation-Reduction Reactions: It participates in redox reactions, which are crucial in many biological and chemical processes.

Conjugate Addition: It adds to vinyl heterocycles, forming aliphatic sulfones.

Cross-Coupling Reactions: It reacts with aryl boronic acids to form biaryl compounds.

Comparaison Avec Des Composés Similaires

Structural and Reactivity Differences

Sodium methanesulfinate belongs to the aliphatic sulfinate class, distinguishing it from aromatic (e.g., sodium toluenesulfinate) and fluorinated (e.g., sodium trifluoromethanesulfinate) analogues. Key comparisons include:

Aromatic Sulfinates (e.g., Sodium Toluenesulfinate)

- Electronic Effects: Aryl sulfinates with electron-donating groups (e.g., −Me, −OMe) exhibit higher reactivity in nucleophilic additions due to enhanced sulfinate ion stability. For example, sodium para-toluenesulfinate achieved 87% yield in 2-aminobenzonitrile additions, while this compound yielded only traces .

- Steric Hindrance : Ortho-substituted aryl sulfinates (e.g., sodium ortho-toluenesulfinate) show reduced yields (64%) compared to para-substituted analogues, highlighting steric limitations .

Fluorinated Sulfinates (e.g., Sodium Trifluoromethanesulfinate)

- Reactivity : Sodium trifluoromethanesulfinate (NaSO₂CF₃) successfully generates triflones via trifluoromethanesulfonylation, whereas this compound failed to produce methanesulfonyl products under identical conditions .

Modified Aliphatic Sulfinates (e.g., Sodium (Phenylthio)methanesulfinate)

- Enhanced Reactivity : Structural modifications, such as introducing a phenylthio group, overcome the poor reactivity of unmodified this compound in heteroarene methylation, yielding products in 60–85% yields .

Performance in Key Reactions

Economic and Industrial Considerations

- Cost: this compound is more expensive than inorganic sulfur sources (e.g., potassium metabisulfite), driving substitution in large-scale processes .

- Market Trends : Global production is projected to grow at 4.2% CAGR (2025–2030), driven by demand in pharmaceuticals and agrochemicals .

Mechanistic Insights and Limitations

- Radical Pathways : this compound participates in radical sulfonylation without metal catalysts, as demonstrated in alkene functionalization . However, its aliphatic structure limits efficacy in reactions requiring stabilized radicals (e.g., trifluoromethylation) .

- Steric Constraints : Bulky substrates (e.g., tert-butylsulfinate) hinder reactivity, suggesting this compound’s moderate steric profile balances versatility and limitations .

Activité Biologique

Sodium methanesulfinate (NaCH₃OSO₂) is an aliphatic sodium sulfinate that has garnered attention for its diverse biological activities. This compound is primarily utilized in organic synthesis but has also been investigated for its potential biological effects, including its role as a reducing agent and its interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including research findings, mechanisms of action, and potential applications.

This compound is characterized by its sulfonate group, which can participate in various chemical reactions. The compound acts as a nucleophile and can undergo conjugate addition reactions with electrophiles, making it a versatile reagent in synthetic chemistry . Its ability to act as a reducing agent is particularly noteworthy, as it can donate electrons to other molecules, thereby facilitating redox reactions.

| Property | Value |

|---|---|

| Molecular Formula | NaCH₃OSO₂ |

| Molecular Weight | 112.06 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| pH | Neutral (approximately 7) |

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. For instance, it has been reported to protect cells from oxidative damage induced by reactive oxygen species (ROS) . This property is particularly relevant in the context of diseases associated with oxidative stress, such as neurodegenerative disorders.

Cytotoxicity and Cell Viability

Research indicates that this compound exhibits varying levels of cytotoxicity depending on concentration and exposure time. In vitro studies have shown that at low concentrations, it can enhance cell viability and proliferation, while at higher concentrations, it may induce apoptosis in certain cell lines . The mechanism underlying this dual effect appears to be related to its redox properties, which can modulate cellular signaling pathways involved in survival and apoptosis.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and preserved mitochondrial function compared to untreated controls .

- Anticancer Activity : In another study focusing on cancer cell lines, this compound was found to inhibit proliferation and induce apoptosis in a dose-dependent manner. The researchers attributed this effect to the compound's ability to disrupt redox balance within the cells, leading to increased oxidative stress and subsequent cell death .

Applications

The biological activities of this compound suggest potential applications in various fields:

- Pharmaceuticals : Due to its antioxidant properties, this compound could be explored as a therapeutic agent for conditions associated with oxidative stress.

- Agriculture : Its ability to enhance plant growth under stress conditions may make it a candidate for agricultural applications.

- Cosmetics : Given its mild irritant profile and antioxidant properties, this compound could be incorporated into skincare formulations aimed at reducing oxidative damage .

Analyse Des Réactions Chimiques

Reactions of Sodium Methanesulfinate

-

Formation of Thiosulfonates: Sodium sulfinates can be used to form S–S bonds to synthesize thiosulfonates (R–SO2S–R1) .

-

Synthesis of Sulfonamides: Sodium sulfinates react to form N–S bonds, generating sulfonamides (R–SO2N–R1R2) .

-

Formation of Sulfides and Sulfones: Sodium sulfinates participate in S–C bond formation to produce sulfides (R–S–R1) and sulfones (R–SO2–R1). Among these reactions, the formation of vinyl sulfones, allylic sulfones, and β-keto sulfones is notable .

-

Conjugate Addition: this compound can undergo conjugate addition to vinyl heterocycles .

Chemical Transformations in the Atmosphere

-

Oxidation: In the atmosphere, methanesulfonic acid (MSA), a precursor to this compound, undergoes chemical transformations. MSA and its salts accumulate near the aerosol surface, making them available for heterogeneous oxidation by oxidants such as hydroxyl (OH) radicals .

-

Reaction with Hydroxyl Radicals: Kinetic measurements show that OH oxidation with MSA and its sodium salt (CH3SO3Na) has effective OH uptake coefficients of 0.45 ± 0.14 and 0.20 ± 0.06, respectively, indicating that MSA reacts with OH radicals faster than its sodium salt .

-

Fragmentation: MSA and CH3SO3Na dissociate to form CH3SO3–, which tends to fragment into formaldehyde (HCHO) and a sulfite radical (SO3- –) upon oxidation. Formaldehyde partitions back to the gas phase due to its high volatility, and SO3- – can initiate a series of chain reactions involving various inorganic sulfur radicals and ions in the aerosol phase .

Other reactions

-

Solvolysis: Sulfonic acid counterions often employ only small excesses of acid, leading to correspondingly low excesses of proton over the sulfonate anion present. The formation of MMS under conditions more relevant to a salt formation (i.e., with added base) was tested using the weak base 2,6-lutidine. In the presence of a slight excess of base, ester formation was not detected .

-

With Liver Homogenate: Standard solutions of this compound mixed with liver homogenate show little, if any, deterioration compared to standard solutions in distilled water .

Data Tables

Table 1: Synthesis of this compound from Methanesulfonyl Chloride

| Reaction Conditions | Yield (%) |

|---|---|

| Hydrazine hydrate/Sodium carbonate in water at 30°C for 2 hours | 90.5 |

Table 2: Degradation of Standard Methane Sulfinic Acid, Sodium Salt Under Various Conditions

| Reaction Conditions | Result |

|---|---|

| All reactions run at room temperature for 60 min. All tubes contained 300 nmol this compound standard, plus or minus 0.5 ml liver homogenate (500 mg/ml). | Solutions of 1 mM methanesulfinate at 20 °C show no measurable degradation after several days, as measured by the present assay, in which methanesulfonic acid does not react. |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for sodium methanesulfinate in organic synthesis, and how are they optimized?

this compound is commonly synthesized via nucleophilic substitution or sulfonylation reactions. For example, it reacts with diazonium salts (e.g., 1,3-benzenediazonium fluoroborate) in aqueous conditions to form diazo sulfones, achieving yields of ~46% after recrystallization . Copper-catalyzed sulfonylation using this compound in DMSO at elevated temperatures (80–100°C) is another method, with yields varying based on catalyst (Cu(I) vs. Cu(II)) and proline promoter concentration. Optimized conditions (60 mol% Cu(OAc)₂ and proline at 100°C) yield up to 86% .

Q. What analytical techniques are used to quantify this compound in complex matrices?

- Aerosol Mass Spectrometry (AMS): Reference spectra for this compound and ammonium methanesulfonate are used to deconvolute organosulfur peaks in aerosol samples. Relative ionization efficiencies (RIEs) are applied for mass quantification, though methanesulfinate (MSIA) assignment requires caution due to spectral overlap with sulfates .

- Colorimetric Assay: Fast Blue BB reacts with sulfinates to form diazosulfones, detectable at 420 nm with molar extinction coefficients of ~14,400 M⁻¹cm⁻¹. This method is linear up to 75 μM and distinguishes methanesulfinate from benzenesulfinate .

Advanced Research Questions

Q. How do reaction parameters influence copper-catalyzed sulfonylation with this compound?

Catalyst oxidation state, temperature, and stoichiometry critically impact yields (Table 5, ):

| Entry | Catalyst | Proline (mol%) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CuI | 40 | 80 | 35 |

| 2 | Cu(OAc)₂ | 40 | 80 | 59 |

| 3 | Cu(OAc)₂ | 40 | 100 | 65 |

| 4 | Cu(OAc)₂ | 60 | 100 | 86 |

| Cu(II) outperforms Cu(I) due to in situ oxidation, while higher proline concentrations enhance substrate activation. |

Q. What ambiguities arise in quantifying methanesulfinate in atmospheric aerosol studies?

AMS struggles to differentiate methanesulfinate (MSIA) from methanesulfonate (MSA) and sulfate due to overlapping spectral features. Residual sulfate signals after subtracting MSIA* and MSA factors introduce uncertainty, particularly in dimethyl disulfide (DMDS) oxidation experiments . Cross-validation with ion chromatography or NMR is recommended.

Q. What is the enzymatic role of methanesulfinate in bacterial sulfur assimilation?

In Pseudomonas fluorescens, the MsuC enzyme oxidizes methanesulfinate (MSI) to methanesulfonate (MS) using FMN and NADH. This step is critical in the pathway converting dimethyl sulfoxide (DMSO) to sulfite, with MsuC’s acyl-CoA dehydrogenase fold facilitating flavin-dependent catalysis .

Q. How do OH radicals mediate methanesulfinate formation during dimethyl sulfoxide (DMSO) oxidation?

OH radicals oxidize DMSO to methanesulfinate via a two-step mechanism: (1) H-abstraction from the methyl group, forming a sulfinyl radical, and (2) recombination with hydroxyl species. Rate constants in aqueous media are pH-dependent, with methanesulfinate further oxidizing to sulfate under prolonged OH exposure .

Q. Data Contradiction and Resolution

Q. How can discrepancies in catalytic efficiency of copper salts for sulfonylation be resolved?

Initial studies reported Cu(I) as inferior to Cu(II), but shows Cu(OAc)₂ (Cu(II)) achieves higher yields (59% vs. 35% for CuI) due to stabilization of reactive intermediates. Discrepancies may stem from unaccounted oxidation of Cu(I) to Cu(II) during reactions, as indicated by blue reaction mixtures . Systematic control of copper oxidation states and real-time monitoring (e.g., UV-vis spectroscopy) are recommended for reproducibility.

Propriétés

IUPAC Name |

sodium;methanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPGDCWPTHTUDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

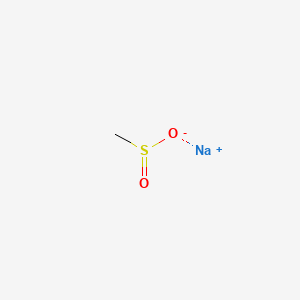

CS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17696-73-0 (Parent) | |

| Record name | Sodium methanesulphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020277694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10174125 | |

| Record name | Sodium methanesulphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20277-69-4 | |

| Record name | Sodium methanesulphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020277694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium methanesulphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium methanesulphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.